molecular formula C14H17BN2O3 B1649509 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one CAS No. 1009303-60-9

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one

Cat. No. B1649509
CAS RN: 1009303-60-9
M. Wt: 272.11
InChI Key: IFYUVFCFFIRDHF-UHFFFAOYSA-N
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Description

“7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one” is a chemical compound with the CAS Number: 1009303-60-9. It has a linear formula of C14H17BN2O3 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-17-12(18)11(9)7-10/h5-8H,1-4H3,(H,17,18) . This indicates the molecular structure of the compound.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one is not fully understood, but it is believed to act as a boron-containing inhibitor of enzymes involved in cancer cell growth. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one in lab experiments is its high stability and solubility in organic solvents, which makes it easy to handle and use in various reactions. However, one limitation of using this compound is its high cost, which may limit its use in large-scale reactions.

Future Directions

There are several future directions for the study of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of this compound's potential as an anticancer agent in animal models and clinical trials. Additionally, the study of this compound's potential as a therapeutic agent for other diseases such as neurodegenerative diseases and autoimmune diseases should be explored.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound has been used as a catalyst in various reactions such as Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Sonogashira coupling reactions. In material science, this compound has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, getting medical advice/attention if you feel unwell, and washing contaminated clothing before reuse .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-17-12(18)11(9)7-10/h5-8H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUVFCFFIRDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161168
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009303-60-9
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009303-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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